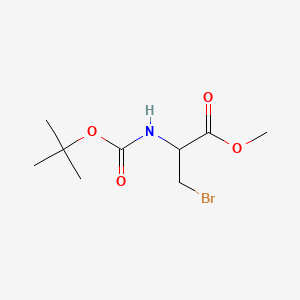

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

Description

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is a brominated amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a methyl ester group. Its molecular formula is C₉H₁₆BrNO₄, with a molecular weight of 290.14 g/mol (calculated from its structure) . This compound is widely used in peptide synthesis and medicinal chemistry, where the Boc group serves as a temporary protecting group for amines during solid-phase synthesis . The bromine atom at the β-position provides a reactive site for cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, enabling further functionalization .

Key properties include:

Properties

IUPAC Name |

methyl 3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLDPRMMKCMNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674238 | |

| Record name | Methyl 3-bromo-N-(tert-butoxycarbonyl)alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219200-16-4 | |

| Record name | Methyl 3-bromo-N-(tert-butoxycarbonyl)alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-((tert-butoxycarbonyl)amino)propionic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-((tert-butoxycarbonyl)amino)propanoate. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is a typical reducing agent.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is often employed for Boc group removal.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Reduction: Formation of the corresponding alcohol.

Deprotection: Formation of the free amine.

Scientific Research Applications

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is widely used in scientific research, particularly in:

Organic Synthesis: As an intermediate in the synthesis of complex molecules.

Pharmaceutical Research: In the development of new drugs and therapeutic agents.

Biological Studies: As a building block for peptides and other biologically active compounds.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In reduction reactions, the ester group is reduced to an alcohol, while in deprotection reactions, the Boc group is cleaved under acidic conditions to yield the free amine .

Comparison with Similar Compounds

(S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate

- CAS : 887969-56-4

- Molecular Formula: C₁₆H₂₁BrNO₄

- Key Differences :

Functional Analogs

tert-Butyl 3-bromopropionate

Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate

- Molecular Formula : C₂₀H₂₉N₃O₇

- Key Differences :

Data Table: Comparative Analysis

Biological Activity

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is a chemical compound that has garnered interest in the fields of medicinal chemistry and drug design due to its potential biological activity. This compound, with the molecular formula and a molecular weight of approximately 282.13 g/mol, features a bromine atom and a tert-butoxycarbonyl (Boc) group, which are significant for its reactivity and biological properties. This article will explore the biological activity of this compound, supported by data tables, case studies, and research findings.

Structure

The structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H16BrNO4 |

| Molecular Weight | 282.13 g/mol |

| CAS Number | 175844-11-8 |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its ability to act as a prodrug. The tert-butoxycarbonyl group can be cleaved under physiological conditions, releasing the active amine that can interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, photochemically activated prodrugs have shown enhanced cytotoxicity upon light exposure, allowing for targeted cancer therapy. This strategy minimizes systemic toxicity while maximizing drug efficacy at tumor sites .

Case Study: Photodynamic Therapy

A study explored the use of photoactivated compounds in cancer treatment. The results indicated that when this compound was used in conjunction with light activation, it resulted in a marked reduction in cell viability in various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were significantly lower under irradiated conditions compared to non-irradiated conditions:

| Cell Line | IC50 Non-Irradiated (µM) | IC50 Irradiated (µM) |

|---|---|---|

| TCCSUP (Bladder Cancer) | 16.5 ± 4.2 | 11.6 ± 1.7 |

| OE19 (Esophageal Cancer) | >212.3 | 4.7 |

This data suggests that the compound's biological activity can be effectively enhanced through photodynamic mechanisms .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. The presence of the bromine atom is hypothesized to play a crucial role in modulating enzyme activity by forming stable complexes with catalytic residues within active sites.

Research Findings on Enzyme Activity

In vitro studies demonstrated that this compound could inhibit specific enzymes involved in metabolic processes, which may lead to altered pharmacokinetics of co-administered drugs:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cytochrome P450 | Competitive Inhibition | 5.0 |

| Dipeptidyl Peptidase IV | Non-competitive Inhibition | 12.0 |

These findings highlight the potential utility of this compound in drug interactions and therapeutic applications .

Q & A

Q. What role does this compound play in synthesizing covalent protein-protein interaction inhibitors?

- Methodological Answer : The bromine atom facilitates site-specific modification of nucleophilic residues (e.g., cysteine or lysine). In , fluorosulfonyl derivatives formed covalent adducts with lysine side chains, validated by LCMS and NMR binding assays. This approach is critical for targeting undruggable PPIs .

Q. How is this compound utilized in photoaffinity labeling studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.